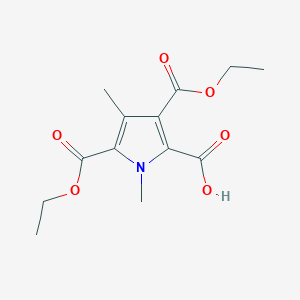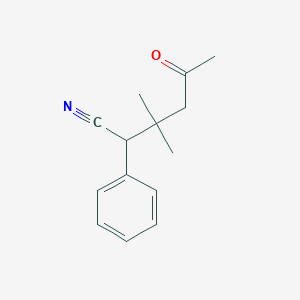![molecular formula C19H16N2O B14006698 1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one CAS No. 77411-92-8](/img/structure/B14006698.png)
1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(1,4-dihydro-2-methyl-1-phenylpyrrolo[3,2-b]indol-3-yl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .
Métodos De Preparación
The synthesis of Ethanone, 1-(1,4-dihydro-2-methyl-1-phenylpyrrolo[3,2-b]indol-3-yl)- involves several steps. One common method includes the reaction of m-anisidine with sodium nitrite and concentrated hydrochloric acid, followed by the addition of ethyl α-ethylacetoacetate. This reaction sequence leads to the formation of the Japp-Klingmann azo-ester intermediate, which is further processed to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
Ethanone, 1-(1,4-dihydro-2-methyl-1-phenylpyrrolo[3,2-b]indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethanone, 1-(1,4-dihydro-2-methyl-1-phenylpyrrolo[3,2-b]indol-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(1,4-dihydro-2-methyl-1-phenylpyrrolo[3,2-b]indol-3-yl)- involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological activities such as enzyme inhibition or receptor modulation . The specific pathways involved depend on the biological context and the target receptors.
Comparación Con Compuestos Similares
Ethanone, 1-(1,4-dihydro-2-methyl-1-phenylpyrrolo[3,2-b]indol-3-yl)- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
The uniqueness of Ethanone, 1-(1,4-dihydro-2-methyl-1-phenylpyrrolo[3,2-b]indol-3-yl)- lies in its specific substitution pattern and the resulting biological activities, which may differ from other indole derivatives.
Propiedades
Número CAS |
77411-92-8 |
|---|---|
Fórmula molecular |
C19H16N2O |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
1-(2-methyl-1-phenyl-4H-pyrrolo[3,2-b]indol-3-yl)ethanone |
InChI |
InChI=1S/C19H16N2O/c1-12-17(13(2)22)18-19(15-10-6-7-11-16(15)20-18)21(12)14-8-4-3-5-9-14/h3-11,20H,1-2H3 |
Clave InChI |
ZHLKVRKLMLGALH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1C3=CC=CC=C3)C4=CC=CC=C4N2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)

![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)



![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)
![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)
![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
![3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid](/img/structure/B14006678.png)
![2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14006686.png)
![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)

